molecular formula C23H30ClN5O B12356611 4-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]-3-(1H-benzimidazol-2-yl)-6-chloro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

4-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]-3-(1H-benzimidazol-2-yl)-6-chloro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

Cat. No.: B12356611
M. Wt: 428.0 g/mol
InChI Key: MSZBAAXCBYGIEC-BYVDKGGGSA-N
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Description

The compound “4-[[(3S)-1-azabicyclo[222]octan-3-yl]amino]-3-(1H-benzimidazol-2-yl)-6-chloro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one” is a complex organic molecule that features a unique combination of structural elements, including a benzimidazole ring, a quinoline derivative, and an azabicyclo octane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:

  • Formation of the benzimidazole ring through a condensation reaction.
  • Construction of the quinoline core via cyclization reactions.
  • Introduction of the azabicyclo octane moiety through nucleophilic substitution or addition reactions.
  • Final assembly of the molecule through coupling reactions.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:

  • Use of high-pressure reactors for cyclization steps.
  • Employment of advanced purification techniques such as chromatography.
  • Implementation of automated synthesis platforms for large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The benzimidazole and quinoline rings can be oxidized under specific conditions.

    Reduction: Reduction of the azabicyclo octane moiety can lead to different derivatives.

    Substitution: Halogen atoms (e.g., chlorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a ligand for various receptors or enzymes, influencing biological pathways.

Medicine

The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways or receptors.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:

    Receptors: Binding to neurotransmitter receptors, influencing signal transduction.

    Enzymes: Inhibition or activation of enzymes, altering metabolic pathways.

    Pathways: Modulation of cellular pathways, affecting cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    4-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]-3-(1H-benzimidazol-2-yl)-6-chloro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one: shares similarities with other quinoline and benzimidazole derivatives.

    Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial properties.

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, used as antiparasitic agents.

Uniqueness

The uniqueness of this compound lies in its combination of structural elements, which may confer specific biological activities or chemical properties not found in other similar compounds.

Properties

Molecular Formula

C23H30ClN5O

Molecular Weight

428.0 g/mol

IUPAC Name

4-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]-3-(1H-benzimidazol-2-yl)-6-chloro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

InChI

InChI=1S/C23H30ClN5O/c24-14-5-6-16-15(11-14)21(25-19-12-29-9-7-13(19)8-10-29)20(23(30)28-16)22-26-17-3-1-2-4-18(17)27-22/h1-4,13-16,19-21,25H,5-12H2,(H,26,27)(H,28,30)/t14?,15?,16?,19-,20?,21?/m1/s1

InChI Key

MSZBAAXCBYGIEC-BYVDKGGGSA-N

Isomeric SMILES

C1CC2C(CC1Cl)C(C(C(=O)N2)C3=NC4=CC=CC=C4N3)N[C@@H]5CN6CCC5CC6

Canonical SMILES

C1CC2C(CC1Cl)C(C(C(=O)N2)C3=NC4=CC=CC=C4N3)NC5CN6CCC5CC6

Origin of Product

United States

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